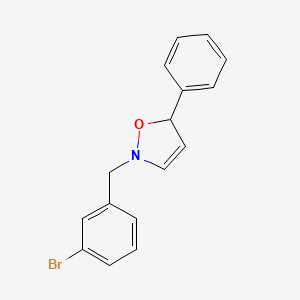![molecular formula C21H14BrFN4OS2 B2757842 1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189477-15-3](/img/structure/B2757842.png)
1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C21H14BrFN4OS2 and its molecular weight is 501.39. The purity is usually 95%.
BenchChem offers high-quality 1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Fused pyrimidines and thieno[2,3-d]pyrimidines, which share structural motifs with the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated effectiveness against a range of microbial strains, indicating their potential use in developing new antimicrobial agents. This class of compounds is prepared through a series of chemical reactions, starting from amino-substituted thiophene derivatives, which are then transformed into various thieno[2,3-d]pyrimidines and thienotriazolopyrimidines, showcasing their versatility and potential for antimicrobial application (Hossain & Bhuiyan, 2009).
Antibacterial and Antifungal Applications
Similar compounds have been synthesized and characterized, with some showing promising antibacterial and antifungal activities. These include derivatives that have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The structural modifications in these compounds can lead to varying degrees of activity, suggesting the importance of structural optimization in developing effective antimicrobial agents (Lahmidi et al., 2019).
Antioxidant and Enzyme Inhibition
Derivatives containing the triazolopyrimidine structure have been evaluated for their antioxidant activities and their ability to inhibit enzymes like α-glucosidase. These activities are crucial for managing oxidative stress and have implications in treating metabolic disorders. The synthesis of these derivatives involves substituting benzimidazole moieties with various rings, indicating the compound's adaptability in medicinal chemistry (Menteşe, Ülker, & Kahveci, 2015).
Molecular Self-assembly and Organic Electronics
Some triazolopyrimidine derivatives have been reported to self-assemble into supramolecular structures with organic light-emitting properties. This unique application highlights the potential of such compounds in the field of organic electronics and photonics, where they can be used to create novel light-emitting materials (Liu et al., 2008).
Synthesis and Characterization for Antimicrobial Evaluation
Research has focused on synthesizing and characterizing new triazolopyrimidine derivatives, with several studies evaluating their in vitro antimicrobial activity against clinically isolated strains. These studies reveal that structural diversity within this class of compounds can lead to varied antimicrobial efficacies, emphasizing the role of chemical synthesis in drug discovery and development (Kumara, Mohana, & Mallesha, 2013).
properties
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4OS2/c22-15-5-1-14(2-6-15)12-30-21-25-24-20-26(11-13-3-7-16(23)8-4-13)19(28)18-17(27(20)21)9-10-29-18/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJSWLPNWGSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2757759.png)

![[2-(4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2757765.png)
![(1-Methylsulfonylpiperidin-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2757766.png)
![3-Methyl-6-[[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2757767.png)

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2757769.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2757770.png)
![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B2757771.png)

![N-(4-fluorophenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2757773.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2757777.png)
![6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2757778.png)
![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)